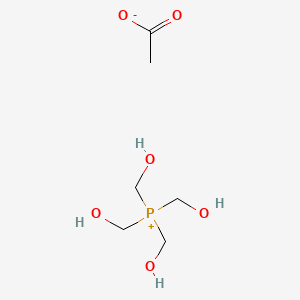
Tetrakis(hydroxymethyl)phosphonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(hydroxymethyl)phosphonium acetate is an organophosphorus compound widely used in various industrial and scientific applications. It is known for its flame-retardant properties and its role as a biocide in water treatment systems. The compound is characterized by its chemical formula, (C_8H_{20}O_8P_2), and is typically found as a white crystalline solid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(hydroxymethyl)phosphonium acetate typically involves the reaction of phosphine with formaldehyde in the presence of acetic acid. The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{CH}_3\text{COOH} \rightarrow \text{[P(CH}_2\text{OH})_4]\text{CH}_3\text{COO} ]
Industrial Production Methods: Industrial production of this compound often involves a continuous process where phosphine gas is reacted with formaldehyde and acetic acid in a controlled environment. The reaction is typically carried out at temperatures ranging from 40°C to 60°C to ensure optimal yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(hydroxymethyl)phosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts
Aplicaciones Científicas De Investigación
Tetrakis(hydroxymethyl)phosphonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phosphorus-containing polymers and flame-retardant materials.
Biology: Acts as a biocide in water treatment systems, effectively controlling microbial growth.
Medicine: Employed as an oxygen scavenger in medical applications.
Industry: Utilized in the textile industry as a flame retardant and in the oil industry as a scale remover.
Mecanismo De Acción
The mechanism of action of tetrakis(hydroxymethyl)phosphonium acetate involves its ability to interact with cellular components. The compound’s positively charged phosphorus atom allows it to bind to negatively charged microbial cell membranes, disrupting their integrity and leading to cell death. This electrostatic interaction is crucial for its biocidal activity .
Comparación Con Compuestos Similares
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Comparison: Tetrakis(hydroxymethyl)phosphonium acetate is unique due to its acetate anion, which imparts different solubility and reactivity characteristics compared to its chloride and sulfate counterparts. It is particularly favored in applications requiring lower toxicity and environmental impact .
Propiedades
Número CAS |
7580-37-2 |
|---|---|
Fórmula molecular |
C6H15O6P |
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
tetrakis(hydroxymethyl)phosphanium;acetate |
InChI |
InChI=1S/C4H12O4P.C2H4O2/c5-1-9(2-6,3-7)4-8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
VELJAQNIUXJKSV-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C(O)[P+](CO)(CO)CO |
Números CAS relacionados |
124-64-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)

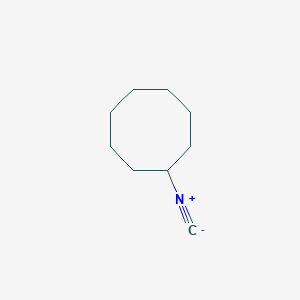
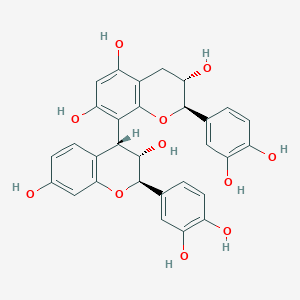
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
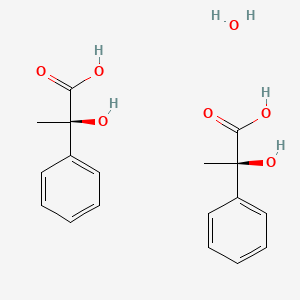
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)

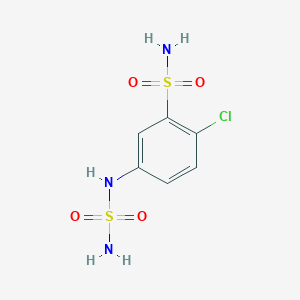

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
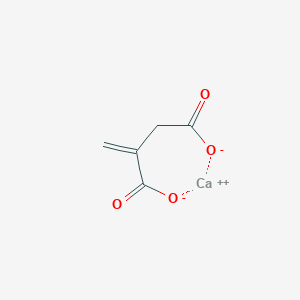
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
